molecular formula C16H30O B14411361 Hexadeca-3,6-dien-1-ol CAS No. 84653-91-8

Hexadeca-3,6-dien-1-ol

Cat. No.: B14411361
CAS No.: 84653-91-8
M. Wt: 238.41 g/mol
InChI Key: XEUIHKOCTACVQG-UHFFFAOYSA-N
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Description

Hexadeca-3,6-dien-1-ol is an organic compound with the molecular formula C16H30O. It is a type of alcohol characterized by the presence of two double bonds located at the 3rd and 6th positions of the hexadecane chain. This compound is known for its role in various chemical and biological processes, particularly in the field of pheromone research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-3,6-dien-1-ol can be synthesized through several methods. One common approach involves the stereoselective formation of the double bonds using hydroxymethylation and Wittig reactions. For instance, starting from commercially available 4-pentynol, the 4E double bond can be formed through hydroxymethylation, while the 6Z double bond is created via the Wittig reaction of 6-(2-tetrahydropyranyloxy)-hex-2(E)-en-1-al .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-3,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Hexadeca-3,6-dienal or hexadeca-3,6-dienoic acid.

    Reduction: Hexadecan-1-ol.

    Substitution: Hexadeca-3,6-dien-1-chloride.

Scientific Research Applications

Hexadeca-3,6-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadeca-3,6-dien-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in insects. For example, in the silkworm moth, Bombyx mori, the compound acts as a sex pheromone, binding to specialized receptors and triggering a behavioral response . The pathways involved in this process include signal transduction mechanisms that lead to the activation of olfactory receptor neurons.

Comparison with Similar Compounds

Hexadeca-3,6-dien-1-ol can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties

Properties

CAS No.

84653-91-8

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadeca-3,6-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3

InChI Key

XEUIHKOCTACVQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCCO

Origin of Product

United States

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